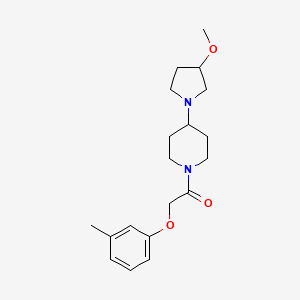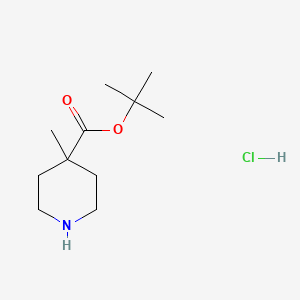![molecular formula C14H12F3N3O2 B2744382 6-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline CAS No. 2034246-83-6](/img/structure/B2744382.png)
6-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline is a versatile chemical compound with a unique structure that enables exploration of novel pathways for drug discovery and development. This compound is part of the quinoxaline family, which is known for its wide range of applications in pharmaceuticals, agriculture, and advanced materials .
Métodos De Preparación
The synthesis of 6-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline involves several steps. One method includes the visible-light-induced aerobic C3–H fluoroalkoxylation of quinoxalin-2(1H)-ones with fluoroalkyl alcohols . This approach uses readily available fluoroalkyl alcohols as fluoroalkoxylation reagents and displays a wide substrate scope, providing the fluoroalkoxylated products in moderate to good yields . Another method involves coupling quinoxaline-6-carbaldehyde with specific reagents in the presence of catalysts and solvents .
Análisis De Reacciones Químicas
6-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by using oxidizing agents such as oxygen or other oxidants.
Reduction: Reduction reactions typically involve reducing agents like hydrogen or hydrides.
Substitution: Nucleophilic aromatic substitution reactions are common, especially with fluoroalkyl alcohols.
Coupling Reactions: Palladium-catalyzed C–H trifluoroethoxylation and other cross-coupling reactions are also significant.
Aplicaciones Científicas De Investigación
This compound has numerous scientific research applications:
Chemistry: It is used in the synthesis of various organic intermediates and pharmaceuticals.
Biology: Quinoxalin-6-yl derivatives have been evaluated for their kinase inhibitory activity, showing potential as TGF-β type I receptor kinase inhibitors.
Medicine: The compound’s unique structure allows for the exploration of novel pathways in drug discovery and development.
Industry: It is used in the production of advanced materials and agricultural agents due to the unique impact of fluorine atoms on physicochemical and biological properties.
Mecanismo De Acción
The mechanism of action of 6-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit TGF-β type I receptor kinase phosphorylation, which plays a crucial role in cell proliferation, differentiation, adhesion, migration, and apoptosis . The compound’s binding interactions and selectivity index make it a promising candidate for further drug development .
Comparación Con Compuestos Similares
6-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline can be compared with other quinoxaline derivatives such as:
Olaquindox: Used as an antibiotic in the market.
Echinomycin: Known for its anti-cancer properties.
Atinoleutin: Another quinoxaline derivative with significant biological activity.
The uniqueness of this compound lies in its trifluoroethoxy group, which enhances its physicochemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
quinoxalin-6-yl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O2/c15-14(16,17)8-22-10-6-20(7-10)13(21)9-1-2-11-12(5-9)19-4-3-18-11/h1-5,10H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJBLJLKOWIGTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=NC=CN=C3C=C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
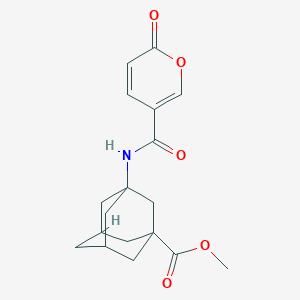
![(E)-4-(N,N-diisobutylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2744301.png)
![N-(2,4-dimethylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2744302.png)
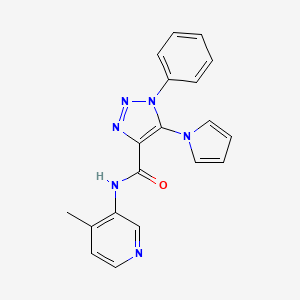
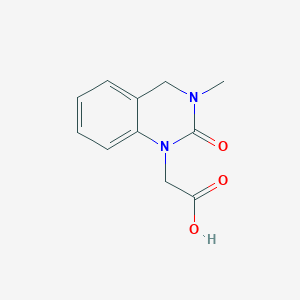
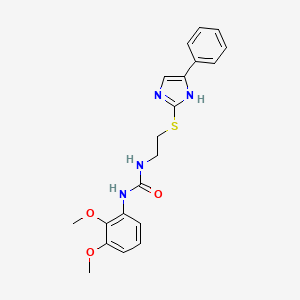

![2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide](/img/structure/B2744315.png)
![[(2r,3s,4r,5r)-5-(4-Benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-3-(benzoyloxy)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B2744316.png)

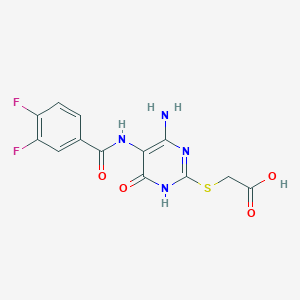
![N-((1-(hydroxymethyl)cyclopropyl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2744319.png)
